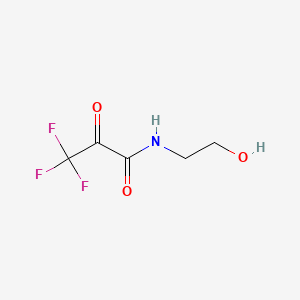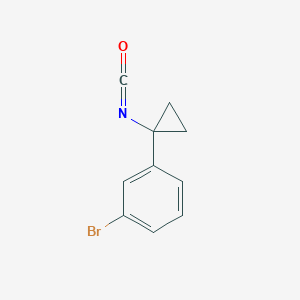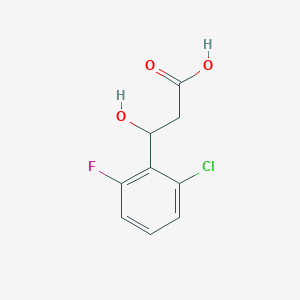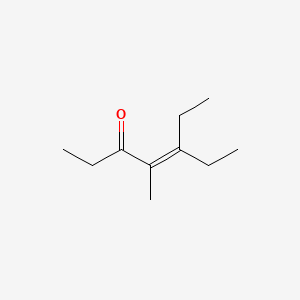
(r)-5-Methyl-2-aminohexane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-5-Methyl-2-aminohexane is an organic compound with the molecular formula C7H17N It is a chiral amine, meaning it has a specific three-dimensional arrangement that makes it non-superimposable on its mirror image
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ®-5-Methyl-2-aminohexane typically involves the following steps:
Starting Material: The synthesis begins with a suitable precursor, such as 5-methylhexan-2-one.
Reductive Amination: The key step involves the reductive amination of 5-methylhexan-2-one with ammonia or an amine source in the presence of a reducing agent like sodium cyanoborohydride or hydrogen gas with a catalyst such as palladium on carbon.
Purification: The resulting product is purified using techniques like distillation or recrystallization to obtain ®-5-Methyl-2-aminohexane in high purity.
Industrial Production Methods
In an industrial setting, the production of ®-5-Methyl-2-aminohexane may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of chiral catalysts or chiral resolution techniques ensures the production of the desired enantiomer.
Analyse Chemischer Reaktionen
Types of Reactions
®-5-Methyl-2-aminohexane undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides or imines.
Reduction: Reduction reactions can further modify the amine group.
Substitution: The amine group can participate in nucleophilic substitution reactions, forming new carbon-nitrogen bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents such as alkyl halides or acyl chlorides are employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imines, while substitution reactions can produce various substituted amines.
Wissenschaftliche Forschungsanwendungen
®-5-Methyl-2-aminohexane has diverse applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a chiral auxiliary in asymmetric synthesis.
Biology: The compound is studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Research explores its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism by which ®-5-Methyl-2-aminohexane exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s chiral nature allows it to fit into specific binding sites, influencing biological pathways and chemical reactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(s)-5-Methyl-2-aminohexane: The enantiomer of ®-5-Methyl-2-aminohexane, with similar but distinct properties.
2-Aminohexane: A related compound lacking the methyl group, with different reactivity and applications.
3-Methyl-2-aminohexane: Another isomer with the methyl group in a different position, affecting its chemical behavior.
Uniqueness
®-5-Methyl-2-aminohexane is unique due to its specific chiral configuration, which imparts distinct chemical and biological properties
Eigenschaften
Molekularformel |
C7H17N |
|---|---|
Molekulargewicht |
115.22 g/mol |
IUPAC-Name |
(2R)-5-methylhexan-2-amine |
InChI |
InChI=1S/C7H17N/c1-6(2)4-5-7(3)8/h6-7H,4-5,8H2,1-3H3/t7-/m1/s1 |
InChI-Schlüssel |
IZCBXLKODYZSDJ-SSDOTTSWSA-N |
Isomerische SMILES |
C[C@H](CCC(C)C)N |
Kanonische SMILES |
CC(C)CCC(C)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



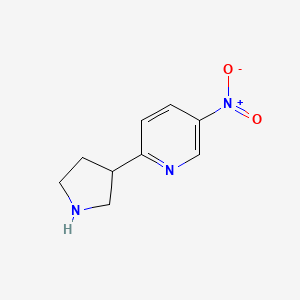
![Rac-[(2r,3s)-2-(1h-imidazol-2-yl)oxolan-3-yl]methanamine](/img/structure/B13534997.png)
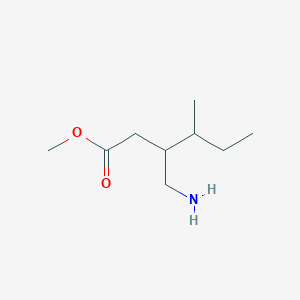
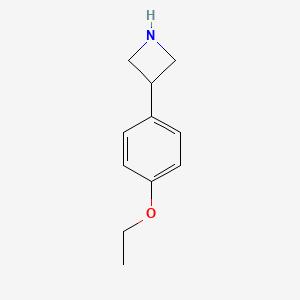

![3-{1-[(Tert-butoxy)carbonyl]azetidin-3-yl}-4,5-dihydro-1,2-oxazole-5-carboxylicacid](/img/structure/B13535024.png)


